REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:23][C:24]2[CH:33]=[CH:32][CH:31]=[CH:30][C:25]=2[C:26]([NH:28][CH3:29])=[O:27])=[N:4][C:5]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[C:18](=[O:19])[N:17]([CH3:20])[CH2:16][CH2:15][N:14]([CH3:21])[C:13]=3[CH:22]=2)=[N:6][CH:7]=1.CO.C(Cl)[Cl:37]>>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]2[C:18](=[O:19])[N:17]([CH3:20])[CH2:16][CH2:15][N:14]([CH3:21])[C:13]=2[CH:22]=1.[Cl:37][C:5]1[N:4]=[C:3]([NH:23][C:24]2[CH:33]=[CH:32][CH:31]=[CH:30][C:25]=2[C:26]([NH:28][CH3:29])=[O:27])[C:2]([Cl:1])=[CH:7][N:6]=1.[Cl:1][C:2]1[C:3]([NH:23][C:24]2[CH:33]=[CH:32][CH:31]=[CH:30][C:25]=2[C:26]([NH:28][CH3:29])=[O:27])=[N:4][C:5]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[C:18](=[O:19])[N:17]([CH3:20])[CH2:16][CH2:15][N:14]([CH3:21])[C:13]=3[CH:22]=2)=[N:6][CH:7]=1 |f:1.2|
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
3C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[5-Chloro-2-(1,4-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)NC=1C=CC2=C(N(CCN(C2=O)C)C)C1)NC1=C(C(=O)NC)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(CCN(C2=O)C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mmol | |
AMOUNT: MASS | 100 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mmol | |
AMOUNT: MASS | 144 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC=1C=CC2=C(N(CCN(C2=O)C)C)C1)NC1=C(C(=O)NC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:23][C:24]2[CH:33]=[CH:32][CH:31]=[CH:30][C:25]=2[C:26]([NH:28][CH3:29])=[O:27])=[N:4][C:5]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[C:18](=[O:19])[N:17]([CH3:20])[CH2:16][CH2:15][N:14]([CH3:21])[C:13]=3[CH:22]=2)=[N:6][CH:7]=1.CO.C(Cl)[Cl:37]>>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]2[C:18](=[O:19])[N:17]([CH3:20])[CH2:16][CH2:15][N:14]([CH3:21])[C:13]=2[CH:22]=1.[Cl:37][C:5]1[N:4]=[C:3]([NH:23][C:24]2[CH:33]=[CH:32][CH:31]=[CH:30][C:25]=2[C:26]([NH:28][CH3:29])=[O:27])[C:2]([Cl:1])=[CH:7][N:6]=1.[Cl:1][C:2]1[C:3]([NH:23][C:24]2[CH:33]=[CH:32][CH:31]=[CH:30][C:25]=2[C:26]([NH:28][CH3:29])=[O:27])=[N:4][C:5]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[C:18](=[O:19])[N:17]([CH3:20])[CH2:16][CH2:15][N:14]([CH3:21])[C:13]=3[CH:22]=2)=[N:6][CH:7]=1 |f:1.2|
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
3C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-[5-Chloro-2-(1,4-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)NC=1C=CC2=C(N(CCN(C2=O)C)C)C1)NC1=C(C(=O)NC)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(CCN(C2=O)C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mmol | |
AMOUNT: MASS | 100 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.49 mmol | |
AMOUNT: MASS | 144 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC=1C=CC2=C(N(CCN(C2=O)C)C)C1)NC1=C(C(=O)NC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |